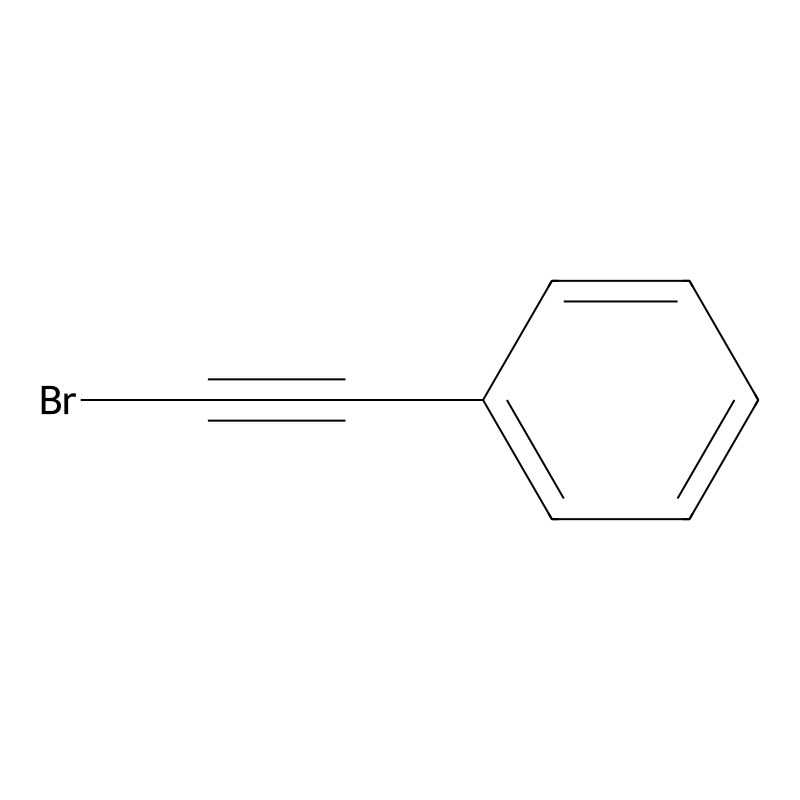(Bromoethynyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
(Bromoethynyl)benzene can be synthesized through various methods, with the most common approach involving the Sonogashira reaction. This reaction couples a terminal alkyne (ethynyl bromide) with a halobenzene (bromobenzene) in the presence of a palladium catalyst and copper co-catalyst. []
Another method for synthesizing (Bromoethynyl)benzene involves the metalation of phenylacetylene with n-butyllithium, followed by quenching with bromobenzene. []
Applications in Organic Chemistry
(Bromoethynyl)benzene serves as a versatile building block in organic synthesis due to the presence of both the reactive alkyne and bromo functionalities. The alkyne moiety can participate in various coupling reactions, such as click chemistry and cycloadditions, allowing for the construction of complex molecules. [, ]
Furthermore, the bromo group can be readily substituted through nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups onto the aromatic ring. []
Potential Applications in Material Science
Research suggests that (Bromoethynyl)benzene holds promise in the development of novel materials with unique properties. For instance, studies have explored its potential applications in:
- Organic photovoltaics: The optoelectronic properties of (Bromoethynyl)benzene make it a suitable candidate for designing organic solar cells. []
- Organic light-emitting diodes (OLEDs): (Bromoethynyl)benzene can be incorporated into OLED materials to achieve desired emission colors and improve device performance. []
- Polymers: The incorporation of (Bromoethynyl)benzene into polymer structures can lead to materials with enhanced conductivity, thermal stability, and mechanical properties. []
(Bromoethynyl)benzene is an organic compound characterized by the presence of both a bromine atom and an ethynyl group attached to a benzene ring. Its molecular formula is , and it is commonly referred to by its IUPAC name, 1-bromo-2-ethynylbenzene. The compound features a linear ethynyl group () bonded to a bromobenzene moiety, which imparts unique chemical properties that are of interest in various
- Cross-Coupling Reactions: It acts as a nucleophilic reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules .
- Oxidative Addition: The compound can undergo oxidative addition with transition metal complexes, such as rhodium(I) complexes, leading to the formation of new metal-organic compounds .
- Deprotonation Reactions: It can be deprotonated to form an anion that can further engage in nucleophilic substitution reactions, expanding its utility in organic synthesis .
- Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Several synthetic routes exist for the preparation of (bromoethynyl)benzene:
- Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base. This reaction allows for the efficient formation of (bromoethynyl)benzene from appropriate precursors.
- Halogenation of Ethynylbenzene: Ethynylbenzene can be brominated using bromine or other halogenating agents to yield (bromoethynyl)benzene directly.
- Nucleophilic Substitution: Starting from benzyl bromide, nucleophilic substitution with acetylene can yield (bromoethynyl)benzene.
(Bromoethynyl)benzene is utilized in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The compound can be used in the development of functional materials due to its unique electronic properties.
- Chemical Probes: Its reactivity makes it suitable as a chemical probe in studying reaction mechanisms and pathways.
(Bromoethynyl)benzene shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethynylbenzene | Contains an ethynyl group without bromine | |
| Bromobenzene | A simple brominated benzene | |
| 1-Bromo-2-phenylethyne | Similar structure but with an additional phenyl group | |
| 3-Bromoprop-1-yne | Contains a propynyl group instead of ethynyl |
The uniqueness of (bromoethynyl)benzene lies in its combination of both bromine and ethynyl functionalities, which enhances its reactivity compared to simpler analogs like bromobenzene or ethynylbenzene alone. This combination allows it to participate effectively in cross-coupling reactions and other synthetic methodologies, making it a valuable compound in organic chemistry.
XLogP3
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








